Product packaging for Biclofibrate(Cat. No.:CAS No. 54063-27-3)

Biclofibrate

Cat. No.: B1666977
CAS No.: 54063-27-3
M. Wt: 410.3 g/mol
InChI Key: JAXUFJQVMKFWNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Biclofibrate is a lipid-lowering agent belonging to the fibrate class of compounds, which are known agonists of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . Activation of this nuclear receptor modulates gene expression, leading to key metabolic changes. In research settings, fibrates like this compound are used to study the breakdown of triglycerides through the activation of lipoprotein lipase and to promote fatty acid β-oxidation . This makes it a valuable tool for investigating lipid metabolism, hyperlipidemia, and associated cardiovascular conditions. Furthermore, research into structurally similar fibrates explores their potential effects on pathways involving inflammation, oxidative stress, and cellular proliferation . This compound is supplied for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21Cl2NO4 B1666977 Biclofibrate CAS No. 54063-27-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54063-27-3

Molecular Formula

C20H21Cl2NO4

Molecular Weight

410.3 g/mol

IUPAC Name

(1-methylpyrrolidin-2-yl)methyl 2,2-bis(4-chlorophenoxy)acetate

InChI

InChI=1S/C20H21Cl2NO4/c1-23-12-2-3-16(23)13-25-19(24)20(26-17-8-4-14(21)5-9-17)27-18-10-6-15(22)7-11-18/h4-11,16,20H,2-3,12-13H2,1H3

InChI Key

JAXUFJQVMKFWNB-UHFFFAOYSA-N

SMILES

CN1CCCC1COC(=O)C(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl

Canonical SMILES

CN1CCCC1COC(=O)C(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Biclofibrate

Origin of Product

United States

Pharmacological Mechanisms of Action of Biclofibrate

Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) Agonism

PPAR-α is a nuclear receptor that plays a crucial role in regulating the expression of genes involved in fatty acid oxidation and lipid metabolism. koreamed.orgfrontiersin.org As a fibric acid derivative, biclofibrate functions as an agonist for PPAR-α, meaning it binds to and activates this receptor. ontosight.aiontosight.ai

Molecular Binding and Receptor Activation Dynamics

PPAR-α, like other nuclear receptors, contains a ligand-binding domain (LBD). sigmaaldrich.com this compound interacts with the LBD of PPAR-α, inducing a conformational change in the receptor. koreamed.orgsigmaaldrich.com This conformational change is critical for the receptor's activation and its subsequent interaction with coactivator proteins. koreamed.orgsigmaaldrich.com The binding of a ligand such as this compound triggers the dissociation of corepressors and the recruitment of coactivators, facilitating the transcriptional activity of the PPAR-α/RXR (Retinoid X Receptor) heterodimer. koreamed.orgsigmaaldrich.com Studies involving X-ray crystallography of PPAR-α LBD in complex with various ligands, including other fibrates and fatty acids, have provided insights into the molecular details of this binding and activation process. nih.govrcsb.org

Transcriptional Regulation of Lipid Metabolism Genes

Upon activation by this compound, the PPAR-α/RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator-Activated Receptor Response Elements (PPREs) located in the promoter regions of target genes. koreamed.orgsigmaaldrich.com This binding event modulates the transcription of these genes, leading to altered expression levels of proteins involved in various aspects of lipid metabolism. ontosight.aikoreamed.org Key target genes regulated by PPAR-α include those involved in fatty acid uptake, activation, transport, and β-oxidation, as well as genes affecting lipoprotein synthesis and catabolism. frontiersin.orgreactome.org Activation of PPAR-α by fibrates like clofibrate (B1669205) has been shown to upregulate the mRNA concentrations of various PPAR-α target genes in tissues like liver and adipose tissue. nih.gov

Downstream Molecular and Cellular Effects

The transcriptional regulation mediated by this compound's activation of PPAR-α leads to a cascade of downstream effects that collectively contribute to its lipid-lowering properties.

Regulation of Lipoprotein Lipase (B570770) (LPL) Activity

One of the significant downstream effects of PPAR-α activation is the increased expression and activity of Lipoprotein Lipase (LPL). ontosight.ainih.gov LPL is a key enzyme located on the surface of endothelial cells in capillaries, particularly in adipose tissue and muscle. nih.gov It plays a critical role in hydrolyzing triglycerides (TGs) carried in circulating triglyceride-rich lipoproteins (TRLs), such as very-low-density lipoproteins (VLDL) and chylomicrons, into free fatty acids and glycerol. nih.govuniprot.org Increased LPL activity enhances the breakdown of TRLs, facilitating the uptake of fatty acids by peripheral tissues for energy or storage. ontosight.ainih.gov Studies have demonstrated that administration of fibrates can lead to an increase in LPL activity in skeletal muscle tissue. nih.gov

Modulation of Apolipoprotein Gene Expression (e.g., Apo A-I, Apo A-II, Apo C-III)

This compound, through PPAR-α activation, also influences the expression of several apolipoproteins, which are protein components of lipoproteins and play crucial roles in lipoprotein structure, metabolism, and function. PPAR-α agonists are known to increase the synthesis of apolipoprotein A-I (Apo A-I) and apolipoprotein A-II (Apo A-II), the main protein components of high-density lipoprotein (HDL) particles. nih.govwikipedia.orguniprot.org Increased production of Apo A-I and Apo A-II contributes to the formation of nascent HDL particles and promotes reverse cholesterol transport. nih.govuniprot.org

Enhanced Clearance of Triglyceride-Rich Lipoproteins

The combined effects of increased LPL activity and reduced Apo C-III levels mediated by this compound lead to enhanced clearance of triglyceride-rich lipoproteins from the plasma. ontosight.aincats.ioncats.io Increased LPL activity results in more efficient hydrolysis of triglycerides within VLDL and chylomicrons. ontosight.ainih.gov The reduction in Apo C-III diminishes the inhibition of LPL and improves the uptake of the resulting remnant particles by the liver, primarily via LDL family receptors like LDLR and LRP1. nih.gov This enhanced catabolism and clearance of TRLs contribute significantly to the triglyceride-lowering effect of this compound. ontosight.aiontosight.aiecrjournal.combjcardio.co.uk

Influence on High-Density Lipoprotein Cholesterol (HDL-C) Levels

This compound, through its agonistic activity on PPAR-alpha, exerts an influence on high-density lipoprotein cholesterol (HDL-C) levels. Activation of PPAR-alpha by fibrates, including this compound, leads to the transcriptional induction of genes encoding for the major apolipoproteins of HDL, namely apolipoprotein A-I (apoA-I) and apolipoprotein A-II (apoA-II). nih.gov Increased synthesis of apoA-I and apoA-II contributes to enhanced production and maturation of HDL particles. nih.gov This mechanism results in an increase in circulating levels of HDL-C. ontosight.ainih.govnih.gov Studies on fibrates in general have shown their effectiveness in elevating HDL-C concentrations. nih.govheartuk.org.uk

The increase in HDL-C levels mediated by this compound is a significant aspect of its pharmacological profile, contributing to its use in managing dyslipidemias. ontosight.ai The magnitude of the increase in HDL-C can vary, but it is a consistent effect observed with fibrate therapy. heartuk.org.uk

Remodeling of Low-Density Lipoprotein (LDL) Particle Phenotypes

This compound's influence on lipid metabolism extends to the remodeling of low-density lipoprotein (LDL) particle phenotypes. While fibrates are well-known for their triglyceride-lowering effects, this action indirectly impacts the characteristics of LDL particles. ontosight.ainih.gov The primary mechanism involves the PPAR-alpha mediated reduction in the production of apolipoprotein C-III (apoC-III) and increased activity of lipoprotein lipase (LPL). nih.gov These changes lead to enhanced catabolism of triglyceride-rich lipoproteins, such as very-low-density lipoprotein (VLDL). nih.gov

The altered metabolism of VLDL influences the composition and size of LDL particles. A common observation with fibrate treatment is a shift in LDL particle distribution away from smaller, denser LDL particles towards larger, more buoyant LDL particles. nih.govopenaccessjournals.com This remodeling is considered beneficial as small, dense LDL particles are generally considered more atherogenic than larger, buoyant LDL particles. nih.govopenaccessjournals.comlbl.gov The reduction in triglycerides and the subsequent changes in the lipolytic processing of VLDL and intermediate-density lipoprotein (IDL) are key drivers of this shift in LDL particle size and density. nih.govnih.govopenaccessjournals.com

Metabolism and Pharmacokinetics of Biclofibrate

Biotransformation Pathways and Metabolite Identification

Biotransformation, primarily occurring in the liver, is a metabolic process that alters the chemical structure of substances, facilitating their excretion. nih.gov This process typically involves enzymatic reactions that can result in inactive, active, or even toxic metabolites. nih.gov Biotransformation pathways are broadly categorized into Phase I, Phase II, and Phase III reactions, which can occur sequentially or simultaneously. nih.gov

Phase I reactions, often catalyzed by cytochrome P450 (CYP450) enzymes, introduce or expose polar functional groups through oxidation, reduction, or hydrolysis, making the molecule more polar. nih.govmsdmanuals.com Phase II reactions involve the conjugation of the drug or its Phase I metabolites with endogenous hydrophilic molecules like glucuronic acid, sulfate, or glycine, yielding larger, more water-soluble compounds that are readily excreted. nih.govmsdmanuals.com Phase III involves further metabolism and transport of the substance via transporter proteins. nih.gov

While specific detailed studies on the biotransformation pathways and metabolite identification solely for biclofibrate in humans are not extensively detailed in the provided search results, related fibrates and general principles of drug metabolism offer insights. For example, a study on bicyclol (B1666982), a different compound but also discussed in the context of liver health, identified nine metabolites in rats, dogs, and humans, including demethylated, demethoxy, dehydroxymethyl, and glucuronidated forms. nih.gov This study highlighted that demethylation and glucuronidation, mediated by enzymes like CYP2C19, CYP3A4, and UGT2B4, were key metabolic processes. nih.gov Glucuronidated conjugates were found to be dominant metabolites in humans and dogs. nih.gov

Based on the general metabolic fate of fibrates and the information available on related compounds, it is likely that this compound undergoes hepatic biotransformation involving similar Phase I and Phase II reactions, such as oxidation, hydrolysis (given it is an ester nih.gov), and subsequent conjugation, particularly glucuronidation, to facilitate its elimination.

Absorption, Distribution, and Elimination Profiles

The absorption of a drug is the process by which it enters the systemic circulation. Distribution refers to the movement of the drug from the blood to various tissues and organs in the body. msdmanuals.comuomustansiriyah.edu.iq Elimination is the irreversible removal of the drug from the body through metabolism and excretion. uomustansiriyah.edu.iqnih.gov

Drug absorption is generally faster than elimination. uomustansiriyah.edu.iq Once absorbed, a drug is distributed throughout the body while simultaneously undergoing elimination. uomustansiriyah.edu.iq The distribution phase is characterized by a rapid decline in plasma concentration as the drug moves into tissues, followed by an elimination phase where the decline in plasma concentration is driven by the drug's removal from the body. unil.ch

Elimination primarily occurs through excretion by the kidneys and metabolism, mainly in the liver. nih.govicp.org.nz Hydrophilic drugs or their polar metabolites are typically excreted by the kidneys. nih.gov Drugs and metabolites can also be excreted into bile by the liver, particularly those with a molecular weight greater than approximately 300 g/mol and possessing both polar and lipophilic characteristics. nih.govboomer.orgmerckmanuals.com Biliary excretion can lead to enterohepatic recycling, where the drug is reabsorbed from the intestine back into circulation. nih.govboomer.orgmerckmanuals.com

General pharmacokinetic principles suggest that the route of administration significantly impacts the rate and extent of absorption and bioavailability. nih.gov Bioavailability is the fraction of an administered dose that reaches the systemic circulation unchanged. msdmanuals.comnih.gov Factors like renal and hepatic function can significantly influence drug elimination and thus affect bioavailability and plasma concentrations. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation

Physiologically Based Pharmacokinetic (PBPK) modeling is a dynamic approach used to simulate drug concentrations in plasma and tissues by integrating drug properties with physiological parameters of the species. pharmaron.comeuropa.eu PBPK models represent the body as a system of interconnected compartments corresponding to actual tissues and organs. pharmaron.comsimulations-plus.com This approach offers advantages in understanding drug behavior within the body, predicting human pharmacokinetics, and optimizing formulations. pharmaron.com

PBPK modeling can be used for various applications in drug development, including predicting human pharmacokinetics, optimizing formulations, assessing developability potential, predicting drug behavior across different populations, and evaluating drug-drug interactions. pharmaron.comcertara.com Software platforms like GastroPlus and Simcyp are commonly used for PBPK modeling and simulation. simulations-plus.comcertara.com These platforms incorporate mechanistic models for absorption, distribution, metabolism, and excretion, allowing for the integration of in vitro and preclinical data to predict in vivo outcomes. simulations-plus.comcertara.com

While the search results mention the application of PBPK modeling for bicyclol, a related compound, to predict the pharmacokinetics of controlled-release formulations in humans using data from dogs and in vitro studies, specific PBPK modeling and simulation studies focused solely on this compound were not found. nih.gov The study on bicyclol demonstrated that PBPK models could be constructed and refined using preclinical data to predict clinical pharmacokinetics. nih.gov

PBPK modeling is a valuable tool in modern pharmacokinetics, allowing for the prediction of drug behavior based on physiological and drug-specific parameters. pharmaron.comeuropa.eu The absence of readily available specific PBPK studies for this compound in the search results does not preclude the possibility of such studies existing or being conducted, given the general applicability of PBPK modeling in drug development.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound10319363
Bicyclol23721926
Glucuronic acid10003601
Sulfate1050
Glycine750

Interactive Data Tables

Based on the information found, detailed quantitative data suitable for interactive tables specifically for this compound's metabolism and pharmacokinetics are limited. However, the following table summarizes some qualitative or comparative findings mentioned in the search results regarding bicyclol's metabolism in different species, which might share some metabolic similarities with this compound.

Metabolic ProcessEnzymes Involved (Bicyclol)Major Metabolites (Bicyclol)Species Differences (Bicyclol)
Phase ICYP2C19, CYP3A4Demethylated, Demethoxy, DehydroxymethylM4, M5 specific to rats; M1, M9 absent in dogs in vivo
Phase IIUGT2B4GlucuronidatedM6 dominant in humans and dogs; Parent drug highest in rats

Toxicological Profile and Safety Assessments of Biclofibrate

Preclinical Toxicology Studies

Preclinical toxicology studies are conducted in laboratory animals to identify potential hazards and to characterize the nature and dose-response of toxic effects before a compound is tested in humans. These studies typically include evaluations of acute, sub-acute, chronic toxicity, mutagenicity, and teratogenicity.

Acute Toxicity Evaluations

Sub-acute and Chronic Toxicity Investigations

Sub-acute toxicity studies typically involve repeated exposure for a period of 14 to 28 days, while chronic toxicity studies involve longer-term exposure, often several months or even the lifetime of the animal. These studies help identify target organs, cumulative effects, and dose-response relationships for effects upon repeated administration. Standard sub-chronic toxicity studies in rodents are generally conducted for 90 days, but can extend up to 12 months fda.gov. These studies aim to predict appropriate doses for chronic studies and determine No Observed Effect Levels (NOELs) fda.gov. A review comparing the subchronic toxicity of butyl benzyl (B1604629) phthalate (B1215562) (BBP) highlights that toxicity is often dose-dependent and can vary based on species, age, and strain of the test animals nih.gov. While general principles of sub-acute and chronic toxicity testing are described in the search results fda.govnih.govnelsonlabs.comnih.gov, specific detailed findings from sub-acute or chronic toxicity investigations of Biclofibrate in animals were not found within the provided search snippets.

Mutagenicity Assessments

Mutagenicity assessments evaluate the potential of a chemical compound to induce permanent changes in the amount or structure of genetic material in cells or organisms. These studies are crucial for assessing the potential for a substance to cause cancer or heritable genetic defects. Common mutagenicity tests include the Ames test, chromosome aberration tests, and micronucleus tests nih.gov. While the concept of mutagenicity testing is mentioned nih.govglixxlabs.comarchive.orgcenmed.com, specific results from mutagenicity assessments of this compound were not present in the search results.

Teratogenicity Studies

Teratogenicity studies investigate the potential of a substance to cause developmental abnormalities in offspring when administered to pregnant animals. These studies are important for assessing the risks associated with exposure during pregnancy. Teratogenic effects can include structural malformations, growth retardation, functional deficits, and embryonic or fetal death archive.orgnih.govtheswissbay.chnih.gov. While the term "teratogenicity" and related concepts appear in the search results archive.orgnih.govtheswissbay.chnih.gov, specific data or findings from teratogenicity studies conducted with this compound were not available in the provided snippets.

Therapeutic Efficacy and Clinical Applications of Biclofibrate

Management of Dyslipidemias

Dyslipidemia is a significant risk factor for cardiovascular disease reviewofoptometry.come-dmj.orgwikipedia.org. Biclofibrate, as a fibric acid derivative, is used in the management of different dyslipidemic conditions ontosight.aiontosight.ai.

Mixed Hyperlipidemia

Mixed hyperlipidemia, also known as combined hyperlipidemia, is a common lipid disorder characterized by elevated levels of both triglycerides and cholesterol, often including elevated LDL-C and reduced high-density lipoprotein cholesterol (HDL-C) ontosight.ainih.govhealthgrades.com. This lipid profile is considered atherogenic nih.gov. This compound is utilized in the management of mixed hyperlipidemia ontosight.aiontosight.ai. Fibrates have demonstrated effectiveness in improving the atherogenic lipid profile associated with this condition nih.gov. Studies on other fibrates, such as fenofibrate (B1672516), in patients with mixed dyslipidemia have shown substantial decreases in triglycerides and increases in HDL-C, along with variable effects on LDL-C depending on baseline lipid levels nih.gov.

Table 1: Illustrative Lipid Profile Changes with Fibrate Therapy (Based on studies of Fenofibrate in Mixed Dyslipidemia) nih.gov

Lipid ParameterChange
Triglycerides (TG)↓ 20% to 50%
HDL-Cholesterol (HDL-C)↑ 10% to 25%
LDL-Cholesterol (LDL-C)Variable (may decrease, or increase in severe hypertriglyceridemia)
Non-HDL-Cholesterol↓ 16% to 21%
Apolipoprotein B (ApoB)↓ 15% to 20%
Apolipoprotein A-I (ApoA-I)↑ 8% to 11%

Hypertriglyceridemia

Hypertriglyceridemia, characterized by elevated levels of triglycerides in the blood, is a component of dyslipidemia and a risk factor for cardiovascular disease ontosight.aimdpi.comacc.orglipid.org. This compound is used in the treatment of hypertriglyceridemia ontosight.aiontosight.ai. Fibrates are considered an important therapeutic option for controlling triglyceride levels mdpi.com. Their mechanism of activating PPAR-α leads to increased lipolysis and clearance of triglyceride-rich lipoproteins, effectively lowering serum triglyceride levels ontosight.aiontosight.aimdpi.com. Studies on fibrates indicate they can lower serum triglyceride levels by 20–40% mdpi.com.

Role in Cardiovascular Disease Prevention

Managing dyslipidemia is crucial for the prevention of cardiovascular diseases, including coronary artery disease, stroke, and peripheral artery disease e-dmj.orgwikipedia.orgmdpi.comhealthgrades.com. This compound's role in cardiovascular disease prevention is linked to its effects on lipid profiles.

Potential for Reduction of Major Coronary Artery Events

Major coronary artery events include conditions such as myocardial infarction (heart attack) and unstable angina wikipedia.orgmdcalc.comnih.gov. These events are often the clinical manifestations of advanced coronary atherosclerosis webpathology.comwikipedia.org. Given that dyslipidemia is a significant modifiable risk factor for cardiovascular events, interventions that effectively manage lipid levels, such as this compound, have the potential to reduce the risk of these events e-dmj.orglipid.orgworld-heart-federation.org. While the search results did not provide specific clinical trial data on this compound and the reduction of major coronary artery events, studies on other fibrates have investigated their impact on cardiovascular outcomes, particularly in patients with elevated triglycerides and low HDL-C mdpi.comlipid.org.

Table 2: Risk Reduction Associated with Lipid Management (General Principles) e-dmj.orgwikipedia.orglipid.org

Intervention/FactorAssociated Cardiovascular Risk Impact
Lowering LDL-C (e.g., with statins)Reduces cardiovascular mortality wikipedia.org
Managing Hypertriglyceridemia (with fibrates)Can lower serum triglycerides and raise HDL-C mdpi.com, potentially impacting risk, though clinical trial results on event reduction can be variable mdpi.comlipid.org
Addressing DyslipidemiaEssential for primary and secondary prevention of cardiovascular disease e-dmj.orgnih.gov

Combination Therapies and Therapeutic Synergies

Combination therapy in the management of dyslipidemia aims to achieve more comprehensive lipid profile improvements and reduce residual cardiovascular risk that may persist despite monotherapy. nih.govnih.gov The rationale for combining lipid-lowering agents lies in their distinct mechanisms of action, which can lead to additive or synergistic effects on various lipid parameters. nih.govgoogle.com

Co-administration with Statins: Pharmacological Rationale and Outcomes

The co-administration of fibrates, including this compound, with statins is based on complementary pharmacological actions. Statins primarily function by inhibiting HMG-CoA reductase, thereby reducing cholesterol synthesis in the liver and significantly lowering LDL cholesterol (LDL-C) levels. clevelandclinic.orgnews-medical.netphysio-pedia.com While statins also have some effect on triglycerides and HDL-C, their impact on these parameters can be limited, particularly in patients with marked hypertriglyceridemia or low HDL-C. nih.govnih.gov

Fibrates, through PPAR-alpha activation, are particularly effective at lowering triglycerides and increasing HDL-C. ontosight.ainih.govnih.gov They also influence the size and density of LDL particles, promoting a shift towards larger, less atherogenic particles. nih.govnih.gov Given that elevated triglycerides, low HDL-C, and small dense LDL particles contribute to residual cardiovascular risk even in statin-treated patients with controlled LDL-C, the combination of a fibrate and a statin offers a strategy to address these multiple lipid abnormalities simultaneously. nih.govnih.govecrjournal.com

Research findings on fibrate-statin combination therapies, primarily with fenofibrate and gemfibrozil (B1671426) due to the availability of clinical trial data, provide insights into the potential outcomes of such regimens. Studies have shown that combining a fibrate with a statin can lead to more effective control of atherogenic dyslipidemia compared to either monotherapy alone. nih.govecrjournal.com For instance, combinations have demonstrated additive effects on lipid profiles, resulting in greater reductions in total cholesterol, LDL-C, and triglycerides, as well as increased HDL-C. ecrjournal.com

An example of documented lipid profile changes with a fibrate-statin combination (specifically atorvastatin (B1662188) and fenofibrate) showed significant improvements compared to monotherapy. ecrjournal.com

Lipid ParameterAtorvastatin MonotherapyAtorvastatin + Fenofibrate Combination
Total CholesterolReduction by 37% ecrjournal.comGreater reduction than monotherapy ecrjournal.com
LDL-CReduction by 46% ecrjournal.comGreater reduction than monotherapy ecrjournal.com
TriglyceridesReduction by 50% ecrjournal.comGreater reduction than monotherapy ecrjournal.com
HDL-CIncrease by 22% ecrjournal.comGreater increase than monotherapy ecrjournal.com

Note: Data presented is based on findings related to atorvastatin and fenofibrate combination therapy as an illustrative example of fibrate-statin combination outcomes. ecrjournal.com

The rationale suggests that addressing multiple lipid targets through combination therapy may provide incremental benefits in reducing cardiovascular disease risk beyond LDL-C lowering alone. nih.govnih.gov

Efficacy in Atherogenic Dyslipidemia with Comorbidities (e.g., Diabetes Mellitus, Metabolic Syndrome)

Atherogenic dyslipidemia, characterized by high triglycerides, low HDL-C, and increased small dense LDL particles, is frequently observed in individuals with comorbidities such as type 2 diabetes mellitus and metabolic syndrome. nih.govecrjournal.commdpi.comnih.gov These conditions are associated with a significantly increased risk of cardiovascular disease. mdpi.comnih.gov Insulin resistance is considered a primary driver of atherogenic dyslipidemia in type 2 diabetes. nih.gov

Fibrates have shown particular effectiveness in improving the lipid profile associated with atherogenic dyslipidemia, especially in patients with metabolic syndrome or type 2 diabetes. nih.govnih.govnih.gov They can significantly reduce triglyceride levels, tend to increase HDL-C levels, and favorably influence LDL particle size distribution. nih.gov

Studies involving fibrates, such as fenofibrate, in patients with type 2 diabetes and atherogenic dyslipidemia have provided valuable data. For instance, a post hoc analysis of the FIELD study indicated a significant reduction in cardiovascular events in patients with metabolic syndrome and marked atherogenic dyslipidemia who were treated with fenofibrate. nih.gov Another study focusing on fenofibrate in a real-world setting demonstrated significant reductions in triglycerides, LDL-C, and non-HDL-C levels in patients with metabolic syndrome and elevated triglycerides who were also on stable statin therapy. mdpi.com

Interactive Table 5.3.2.1: Lipid Profile Changes with Fenofibrate in Patients with Metabolic Syndrome and Elevated Triglycerides (Real-World Data) mdpi.com

Lipid ParameterBaseline (mmol/L)At 6 Months (mmol/L)Percentage ChangeStatistical Significance (p-value)
Triglycerides3.6 ± 1.51.7 ± 0.58-50.1%< 0.001
Non-HDL-CData not availableData not available-33.7%Not specified for percentage change
Total CholesterolData not availableData not available-24.7%< 0.001
LDL-CData not availableData not available-25.5%< 0.001

Note: This table presents aggregated data from a real-world study on fenofibrate use in patients with metabolic syndrome and elevated triglycerides already on statin therapy. mdpi.com

The evidence suggests that fibrates play a valuable role in managing the specific lipid abnormalities seen in patients with atherogenic dyslipidemia, particularly in the context of diabetes mellitus and metabolic syndrome, potentially contributing to a reduction in cardiovascular risk in these populations. nih.govnih.govuscjournal.com

Strategies for Optimized Combination Regimens

Optimizing combination regimens involving this compound, or fibrates in general, with other lipid-lowering agents like statins requires careful consideration of the pharmacological properties of each drug and the specific lipid profile and comorbidities of the patient. The goal is to maximize the therapeutic benefits while minimizing potential interactions or adverse effects. numberanalytics.comnih.govnih.gov

Strategies for optimizing combination regimens include selecting agents with complementary effects and considering the patient's individual risk factors and lipid goals. nih.govnih.gov For patients with atherogenic dyslipidemia, particularly those with diabetes or metabolic syndrome, a combination that effectively lowers triglycerides, raises HDL-C, and reduces small dense LDL particles in addition to lowering LDL-C is desirable. nih.govecrjournal.comnih.gov

Drug Drug Interactions Involving Biclofibrate

Pharmacokinetic Interaction Mechanisms

Pharmacokinetic interactions influence the concentration-time profile of a drug within the body. msdmanuals.comchemisgroup.usnih.govdrugbank.com These interactions can occur at various stages of a drug's journey through the organism, specifically during absorption, distribution, metabolism, and excretion (ADME). nih.govbioivt.com

Cytochrome P450 Enzyme Modulation (Inhibition and Induction)

Involvement of Drug Transport Proteins

Drug transport proteins located in cell membranes throughout the body play a vital role in regulating the absorption, distribution, and elimination of drugs. chemisgroup.ussigmaaldrich.comresearchgate.netashp.orghelsinki.finih.gov These transporters facilitate the movement of drugs into (uptake transporters) or out of (efflux transporters) cells. researchgate.netashp.org Interactions can occur if Biclofibrate is a substrate for or modulates the activity of these transporters, affecting the pharmacokinetics of co-administered drugs that utilize the same transport systems. nih.govsigmaaldrich.comhelsinki.fipharmacologyeducation.org For example, inhibition of efflux transporters like P-glycoprotein can increase the systemic exposure of co-administered drugs by enhancing their absorption and reducing their excretion. nih.govashp.orgpharmacologyeducation.org Although the general mechanisms of transporter-mediated interactions are well-described in the literature, specific studies investigating this compound's direct interaction with drug transport proteins were not identified in the provided search results.

Effects on Absorption and Distribution Dynamics

Interactions can also impact the initial phases of pharmacokinetics: absorption and distribution. nih.govbioivt.compharmacologyeducation.org Alterations in gastrointestinal absorption can result from changes in gastric motility, pH, the formation of insoluble complexes, or interactions with intestinal transporters. nih.govpharmacologyeducation.org Effects on distribution can occur if this compound competes with other drugs for binding sites on plasma proteins, such as albumin. pharmacologyeducation.org High protein binding is a characteristic of many drugs, and competition for these sites can lead to an increase in the free, pharmacologically active concentration of a displaced drug, potentially enhancing its effects or toxicity. pharmacologyeducation.org While the principles of how absorption and protein binding interactions occur are established, specific experimental data on how this compound influences or is influenced by these processes were not found in the provided snippets.

Pharmacodynamic Interaction Mechanisms

Pharmacodynamic interactions involve modifications of a drug's effect at its site of action or through convergent effects on physiological pathways. msdmanuals.comchemisgroup.usnih.govdrugbank.comnih.gov These interactions can lead to effects that are additive, synergistic, or antagonistic. nih.govmdpi.commicrobiologyclass.netwikipedia.org

Receptor-Level Competition and Affinity Studies

Many drugs exert their therapeutic effects by binding to specific molecular targets, often receptors. cutm.ac.inmsdmanuals.comwikipedia.orgderangedphysiology.comuomustansiriyah.edu.iq Pharmacodynamic interactions can occur at the receptor level if this compound and a co-administered drug bind to the same receptor. msdmanuals.comderangedphysiology.com Competition for receptor binding sites can alter the magnitude or duration of the response to one or both drugs. msdmanuals.com The strength of the binding is described by affinity, while the ability of the bound drug to activate the receptor and elicit a response is termed efficacy or intrinsic activity. cutm.ac.inmsdmanuals.comwikipedia.orguomustansiriyah.edu.iq Competition can be reversible (competitive antagonism) or result in a reduced maximal response (noncompetitive antagonism). msdmanuals.com Despite the general understanding of receptor-level interactions, specific research detailing this compound's binding characteristics, receptor targets, or involvement in receptor-level competition with other drugs was not present in the analyzed search results.

Assessment of Additive or Antagonistic Therapeutic Effects

When drugs are administered in combination, their therapeutic effects can interact in different ways. Additive effects occur when the combined effect is equivalent to the sum of the individual effects of each drug. mdpi.commicrobiologyclass.netwikipedia.org Synergistic effects are observed when the combined effect is greater than the sum of individual effects. mdpi.commicrobiologyclass.netwikipedia.org Conversely, antagonistic effects result in a combined outcome that is less than the sum of individual effects, where one drug opposes the action of another. mdpi.commicrobiologyclass.netwikipedia.org Quantitative methods, such as isobologram analysis, are employed to assess these interactions and determine if the combined effect deviates from simple additivity. frontiersin.orgnih.gov While the concepts of additive and antagonistic effects are well-defined in pharmacology, specific studies or data demonstrating these types of therapeutic interactions involving this compound were not identified in the provided search results.

The PubChem database provides chemical information and identifiers for this compound nih.govnih.gov. General principles regarding the analysis of adverse events in clinical trials and the importance of understanding drug interactions and their potential to alter adverse event profiles are well-documented github.comfrontiersin.orgnih.govfhir.orgnih.govva.goveuropa.eutdcommons.airesearchgate.netnih.gov. However, specific data points or comprehensive analyses of combined adverse effects for this compound interactions were not found within the scope of this search.

Therefore, it is not possible to generate a thorough article section specifically on the "Analysis of Combined Adverse Effect Profiles" of this compound drug interactions with detailed research findings and data tables based on the current search results.

Synthetic Methodologies and Advanced Formulation Research for Biclofibrate

Chemical Synthesis Approaches for Biclofibrate

The chemical synthesis of pharmaceutical compounds like this compound typically involves a series of chemical reactions to build the target molecule from simpler precursors. General chemical synthesis methodologies can include various reaction types such as esterification, alkylation, and halogenation, depending on the specific structure of the molecule. While the precise synthesis route for this compound was not identified in the search results, the synthesis of organic molecules often employs techniques aimed at achieving high purity and yield.

General approaches to chemical synthesis described in the literature include both "top-down" and "bottom-up" methods, particularly in the context of nanomaterials, which involve building structures from atomic or molecular components innovareacademics.innews-medical.net. Techniques such as sol-gel synthesis, colloidal precipitation, hydrothermal synthesis, and organometallic routes are mentioned as bottom-up approaches innovareacademics.innews-medical.net. However, these general methods are not specifically detailed for the synthesis of a small organic molecule like this compound.

Development of Advanced Pharmaceutical Formulations

Pharmaceutical formulation research aims to transform an active pharmaceutical ingredient (API) into a stable, effective, and convenient dosage form. This involves considering the physicochemical properties of the API and selecting appropriate excipients and manufacturing processes. Key objectives in formulation development include ensuring consistent quality attributes and creating robust formulations that can accommodate variability in raw materials and manufacturing processes youtube.com. Quality by Design (QbD) is an approach utilized in formulation development to build quality into the product from the initial stages youtube.com.

Optimization of Dispersible Tablet Technologies

Dispersible tablets are a type of solid oral dosage form designed to disperse in water before administration, offering advantages such as ease of swallowing and potentially faster absorption compared to conventional tablets google.com. These tablets combine the benefits of both tablets and liquid preparations google.com.

The preparation of dispersible tablets can be achieved through conventional pharmaceutical manufacturing methods, including wet granulation, dry granulation, fluidized bed granulation, spray-drying, wet-mixed granulation, spherocrystal pelletization, or solid dispersion granulation google.com. Direct powder compression is also a possible method google.com. The optimization of dispersible tablets often involves the careful selection and proportioning of excipients, such as disintegrants, binders, fillers, and lubricants, to achieve desired properties like rapid dispersion time, adequate hardness, and low friability nih.govresearchgate.netmdpi.compharmaexcipients.com. Studies on the optimization of dispersible tablets for other drugs have utilized techniques like full factorial design to evaluate the impact of different excipients and processing parameters on tablet characteristics nih.govresearchgate.netmdpi.compharmaexcipients.com. For instance, research on dispersible tablets for other compounds has investigated the effect of super disintegrants like crospovidone and croscarmellose sodium on disintegration and wetting times nih.govmdpi.com. Fillers such as mannitol (B672) and microcrystalline cellulose (B213188) have also been studied for their influence on drug release and tablet properties researchgate.netmdpi.com.

While this compound is mentioned as a fibrate drug that can be included in dispersible tablets google.com, specific detailed research findings on the optimization of this compound dispersible tablet technologies were not identified in the conducted searches.

Prodrug Strategies for Enhanced Biopharmaceutical Properties

Prodrug strategies involve the chemical modification of a drug molecule to alter its physicochemical and pharmacokinetic properties, with the aim of improving aspects such as solubility, permeability, and bioavailability nih.govmdpi.comnih.gov. Prodrugs are typically inactive or have reduced activity and are designed to undergo a bioreversible conversion within the body to release the active parent drug mdpi.com. This approach can be particularly useful for drugs with poor aqueous solubility or limited permeability across biological membranes nih.govmdpi.com.

The design of a prodrug involves selecting appropriate promoieties that can be attached to the parent drug through labile linkages, which are then cleaved enzymatically or chemically in vivo nih.govmdpi.com. Prodrugs have been successfully employed to enhance the oral absorption and targeted delivery of various drug classes mdpi.comnih.gov. For example, ester prodrugs have been used to improve the oral absorption of antiviral nucleoside inhibitors nih.gov.

Although prodrug strategies are a recognized approach in pharmaceutical development to enhance biopharmaceutical properties nih.govmdpi.comnih.gov, specific research or examples detailing the application of prodrug strategies specifically for this compound to improve its biopharmaceutical profile were not found in the conducted searches.

Advanced Research Methodologies and Future Directions for Biclofibrate Studies

In Vitro and In Vivo Pharmacological Characterization Methodologies

Comprehensive pharmacological characterization of Biclofibrate necessitates a combination of in vitro and in vivo methodologies. In vitro studies, conducted in controlled laboratory settings, are crucial for investigating the drug's effects on isolated biological systems, such as cells, enzymes, or receptors kyinno.comliveonbiolabs.com. These studies can provide detailed information on molecular mechanisms, target binding, and cellular responses. For a compound like this compound, which is associated with lipid metabolism, in vitro assays could involve studies on adipocytes, hepatocytes, or cell lines expressing relevant receptors like peroxisome proliferator-activated receptor alpha (PPARα), the known target of fibrates. Experiments could assess this compound's effects on lipid synthesis, breakdown, and transport in these cellular models.

In vivo studies, conversely, involve evaluating the drug's effects within living organisms, typically animal models, to understand its systemic behavior, efficacy, and potential interactions within a complex biological environment kyinno.comliveonbiolabs.com. Preclinical in vivo studies for this compound would likely involve animal models of dyslipidemia to assess its impact on serum lipid profiles, including total cholesterol, LDL-C, HDL-C, and triglycerides. These studies can also provide data on pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the study of the biochemical and physiological effects of drugs on the body and the mechanisms of their action) nih.goveuropa.eu. The integration of in vitro and in vivo findings is essential for a holistic understanding of this compound's pharmacological actions liveonbiolabs.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a compound and its biological activity conicet.gov.arscienceforecastoa.comfrontiersin.org. This allows for the prediction of the activity of new or untested compounds based on their structural properties, guiding the design of novel derivatives with potentially improved efficacy or pharmacokinetic profiles. QSAR models are built upon the principle that similar chemical structures tend to exhibit similar biological activities frontiersin.org.

Application of Inductive Descriptors in Predictive Models

The application of inductive descriptors in predictive models for this compound could involve correlating these electronic parameters with its lipid-lowering activity or its binding affinity to PPARα. By building models that link inductive descriptors to observed biological effects, researchers can predict the activity of this compound analogs and design new compounds with optimized electronic properties for enhanced pharmacological activity. This approach allows for the in silico screening of potential drug candidates, reducing the need for extensive experimental testing conicet.gov.armdpi.comsemanticscholar.orgresearchgate.net.

Integration of Machine Learning Techniques (e.g., Artificial Neural Networks) in QSAR

The integration of machine learning techniques, such as Artificial Neural Networks (ANNs), has significantly advanced QSAR modeling mdpi.comsemanticscholar.orgresearchgate.netescholarship.orgnih.govcheminformania.comnih.gov. ANNs are computational models inspired by the structure and function of biological neural networks, capable of learning complex, non-linear relationships between input data (molecular descriptors) and output data (biological activity) escholarship.orgnih.govnih.gov.

In the context of this compound research, ANNs can be trained on datasets containing structural descriptors (including inductive descriptors) and corresponding biological activity data for this compound and a range of related compounds. Once trained, the ANN model can predict the activity of new this compound derivatives or other fibrate-like structures mdpi.comsemanticscholar.orgresearchgate.netcheminformania.com. This allows for the identification of promising candidates for synthesis and experimental testing, accelerating the drug discovery process escholarship.orgnih.gov. The use of ANNs in QSAR has shown effectiveness in predicting various biological properties escholarship.orgnih.gov. This compound has been included in studies utilizing artificial neural networks for QSAR analysis mdpi.comsemanticscholar.orgresearchgate.net.

An example of how data might be presented in a QSAR study involving this compound and inductive descriptors, as suggested by the search results mdpi.comsemanticscholar.orgresearchgate.net, could be a table showing calculated inductive descriptors for different compounds, including this compound, and their corresponding activity in a specific assay.

CompoundInductive Descriptor 1Inductive Descriptor 2Biological Activity (Arbitrary Units)
Compound A0.Xxxx0.YyyyZ.zzz
This compound0.247 mdpi.comsemanticscholar.orgresearchgate.net[Calculated Value][Measured Activity]
Compound C0.Uuuu0.VvvvW.www
............

Comparative Pharmacological Studies

Comparative pharmacological studies are essential for positioning this compound within the existing landscape of lipid-lowering therapies and identifying its potential advantages or unique properties. These studies involve head-to-head comparisons with other drugs to evaluate relative efficacy, potency, and potentially different effects on various lipid parameters or patient populations.

Head-to-Head Comparisons with Other Fibrate Derivatives

Comparing this compound directly with other established fibrate derivatives, such as fenofibrate (B1672516), gemfibrozil (B1671426), and bezafibrate, would provide valuable insights into its relative potency and efficacy in modulating lipid profiles nih.govdrugbank.comnih.govuscjournal.com. These studies could assess the magnitude of reduction in triglycerides and LDL-C, as well as the increase in HDL-C, compared to other fibrates at equivalent doses or in specific patient subgroups. Comparative studies can help determine if this compound offers any distinct advantages in terms of lipid modification or target engagement compared to its counterparts nih.gov.

Evaluation Against Novel Lipid-Lowering Therapies

The field of lipid-lowering therapy is continuously evolving with the emergence of novel drug classes beyond statins and fibrates, such as PCSK9 inhibitors, ANGPTL3 inhibitors, and therapies targeting apolipoprotein C3 mdpi.come-dmj.orgnih.govnih.gov. Evaluating this compound against these newer therapies in comparative studies would be crucial to understand its potential role in modern lipid management strategies. While direct comparisons might show differences in the magnitude of effect on specific lipid fractions compared to highly potent novel agents, these studies could reveal complementary effects or potential for combination therapy mdpi.comnih.gov. Such comparisons would help define patient populations who might benefit most from this compound, either as monotherapy or in combination with other agents nih.gov.

Advanced Clinical Trial Design and Methodological Approaches

The evaluation of therapeutic agents, including compounds structurally related to this compound, relies heavily on robust clinical trial designs. Advanced approaches in this domain aim to minimize bias, enhance the reliability of findings, and synthesize evidence from multiple studies.

Methodologies for Randomized Controlled Trials

Randomized Controlled Trials (RCTs) represent a cornerstone of evidence-based medicine, providing a compelling approach to determine the efficacy of a treatment by randomly assigning participants to either a treatment group or a control group orthobullets.com. This randomization process is crucial for minimizing selection bias, ensuring that groups are comparable at the outset of the study orthobullets.com.

For compounds like this compound, which have been explored in the context of lipid regulation ahajournals.orggoogle.comresearchgate.netwho.intwho.int, RCTs would typically involve comparing the effects of this compound against a placebo or an existing standard therapy on relevant biomarkers. Methodologies in such trials include defining clear inclusion and exclusion criteria, implementing blinding (double-blind where possible) to prevent performance and detection bias, and establishing predefined primary and secondary endpoints. bafiertamhcp.comucb.comnih.gov The design must also account for sample size calculations to ensure adequate statistical power to detect a clinically meaningful effect, if one exists. tmc.edu Adaptive trial designs, which allow for predefined modifications based on accumulating data, represent a more advanced approach that can increase efficiency in evaluating potential therapies. tmc.edu

Systematic Reviews and Network Meta-Analyses in Therapeutic Evaluation

Beyond individual trials, synthesizing evidence from multiple studies is critical for a comprehensive understanding of a compound's effects. Systematic reviews employ rigorous methods to identify, select, and critically appraise all relevant research on a specific question. nih.govnih.gov When quantitative data from multiple studies are available and sufficiently homogeneous, meta-analysis can be performed to statistically pool the results, providing a more precise estimate of the treatment effect than any single study. nih.govnih.gov

This compound has been mentioned in the context of systematic reviews and meta-analyses alongside other fibrates when evaluating lipid-lowering therapies. ahajournals.orgresearchgate.net While specific systematic reviews focused solely on this compound were not detailed in the provided information, the methodology applied to related compounds, such as the systematic review and network meta-analysis of PCSK9 inhibitors, evolocumab, alirocumab, and ezetimibe, illustrates the power of these techniques in comparing multiple interventions simultaneously. ahajournals.orgresearchgate.net This type of network meta-analysis allows for indirect comparisons between treatments that may not have been directly compared in head-to-head RCTs, providing a broader perspective on the relative efficacy of different therapeutic options within a class, such as the fibrates. ahajournals.orgresearchgate.net

Key methodological considerations in systematic reviews and meta-analyses include developing a clear research question, conducting a comprehensive literature search across multiple databases, using explicit criteria for study selection, assessing the risk of bias in included studies, and employing appropriate statistical methods for data synthesis. nih.govnih.gov Heterogeneity between studies must be assessed and addressed, potentially through subgroup analyses or by using random-effects models in the meta-analysis. nih.gov

Translational Research and Emerging Avenues in this compound Studies

Translational research bridges the gap between basic scientific discoveries and their application in clinical practice. bu.edu For this compound, this involves translating findings from in vitro studies, in vivo models, and early-phase clinical investigations into later-phase clinical trials and ultimately, if successful, into improved patient care. bu.edu

Emerging avenues in this compound studies could involve exploring novel therapeutic applications beyond its traditional association with lipid regulation. Given the mention of this compound in a Quantitative Structure-Activity Relationship (QSAR) study investigating antibacterial activity mdpi.com, one potential avenue could be further translational research into this unexpected property. QSAR studies utilize computational methods to find relationships between chemical structure and biological activity. mdpi.com In the cited study, this compound was assigned a value in a QSAR model aimed at distinguishing compounds with antibacterial activity using Artificial Neural Networks (ANN). mdpi.com

QSAR Model Output Example for this compound

CompoundQSAR Antibacterial Activity Value
This compound0.247

Note: This value is an example from a specific QSAR model mdpi.com and its interpretation is dependent on the model's parameters and validation.

This finding, although preliminary and from a specific computational model, suggests a potential area for translational research – investigating the actual antibacterial properties of this compound through in vitro and in vivo studies. Such research would require designing appropriate experimental protocols, identifying relevant bacterial strains, and evaluating the compound's efficacy and mechanism of action in this new context.

Furthermore, advancements in areas such as targeted drug delivery systems google.comgoogle.com and personalized medicine could represent future directions for this compound research, aiming to optimize its delivery, efficacy, and patient response based on individual characteristics. ucb.com Exploring potential synergistic effects of this compound with other therapeutic agents for various conditions could also be a fruitful area of investigation, utilizing advanced co-administration study designs. google.com

The future of this compound research lies in applying these advanced methodologies to explore both its known properties in lipid metabolism and potentially novel activities, guided by findings from computational studies and propelled by rigorous clinical and translational research frameworks.

Q & A

Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects with other lipid-lowering agents?

  • Synergy Assessment : Use the Chou-Talalay combination index (CI) model. A CI < 1 indicates synergy (e.g., this compound + statins).
  • Reproducibility : Pre-register analysis plans on platforms like Open Science Framework to mitigate publication bias .

Q. How should conflicting results in this compound’s efficacy across different genetic backgrounds be reported?

  • Transparency Standards : Follow STROBE guidelines for observational studies. Disclose allele frequencies (e.g., APOE variants) and adjust for population stratification .
  • Example Reporting :

"In APOE4 carriers (n=120), this compound reduced LDL by 18% (95% CI: 12–24%) versus 25% (95% CI: 19–31%) in non-carriers (p=0.03), suggesting genotype-dependent efficacy."

Literature and Data Synthesis

Q. What strategies ensure rigorous systematic reviews of this compound’s preclinical and clinical data?

  • PRISMA Workflow :

Search Strategy : Boolean terms (e.g., "this compound AND (PPAR-α OR lipid metabolism)") across PubMed, Embase, and Cochrane Library .

Risk of Bias : Use ROB-2 tool for clinical trials and SYRCLE for animal studies .

  • Data Extraction Table :
Study TypeSample SizeKey FindingBias Risk
RCT300LDL ↓ 22%Low
Preclinical50 miceLiver steatosis improvementModerate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Biclofibrate
Reactant of Route 2
Reactant of Route 2
Biclofibrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.